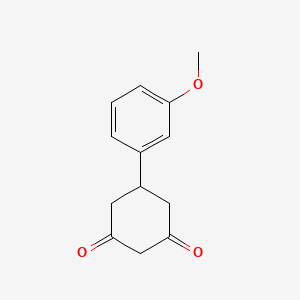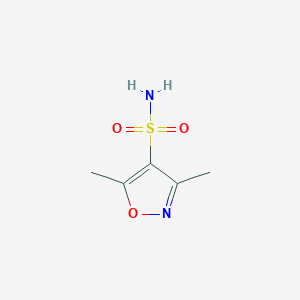![molecular formula C9H12N2O4 B1309652 (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid CAS No. 714-72-7](/img/structure/B1309652.png)
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, also known as DDSAA, is a powerful and versatile compound that has been used in a wide range of scientific research applications. It is a synthetic molecule with a unique structure that is composed of two oxygen atoms, one nitrogen atom, and three carbon atoms. This molecule is capable of forming strong bonds with other molecules, making it a valuable tool in the fields of biochemistry and physiology. DDSAA has been used extensively in laboratory experiments to study biochemical processes, to investigate the mechanism of action of drugs, and to study the physiological effects of drugs.
科学的研究の応用
Synthesis of Novel Spiro Heterocycles
The compound has been instrumental in synthesizing novel spiro heterocycles with potential applications in various fields. Dabholkar and Mishra (2006) discussed the efficient synthesis of novel spiro heterocycles containing thiazole, oxazole, thiadiazole, and triazolo-thiadiazole moieties under microwave irradiation, highlighting the compound's role in creating complex molecular structures with potential applications in medicinal chemistry and materials science Dabholkar & Mishra, 2006.
Development of Tricyclic Compounds
The compound contributes to the synthesis of tricyclic compounds with unique ring systems. Amarasekara (2005) demonstrated the synthesis of tricyclic compounds with a dioxa-2,6-diaza-spiro[4,4]nona-2,8-diene ring system, showcasing the compound's utility in constructing complex molecular architectures Amarasekara, 2005.
Synthesis of Polyfluorinated 1,3-diazafluorenes
Karpov et al. (2006) explored the compound's role in synthesizing polyfluorinated 1,3-diazafluorenes, indicating its importance in creating fluorine-containing compounds for applications in pharmaceuticals and agrochemicals Karpov et al., 2006.
Synthesis of Spiro[3]diazaphospholes and Pyrazolinyl Phosphonates
Abdou et al. (2009) detailed the synthesis of substituted spiro[3']pyrazolinylphosphonates and spiro[3]diazaphospholes, highlighting the compound's role in creating structures with potential antibacterial and antifungal activities Abdou et al., 2009.
特性
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJKWNMXALXUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407357 |
Source


|
| Record name | (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid | |
CAS RN |
714-72-7 |
Source


|
| Record name | 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)


![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)

![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)




